NR2E3 agonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

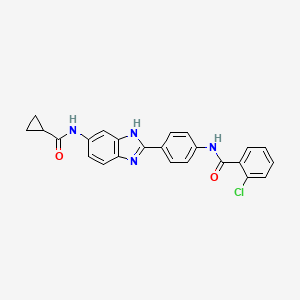

C24H19ClN4O2 |

|---|---|

Molecular Weight |

430.9 g/mol |

IUPAC Name |

2-chloro-N-[4-[6-(cyclopropanecarbonylamino)-1H-benzimidazol-2-yl]phenyl]benzamide |

InChI |

InChI=1S/C24H19ClN4O2/c25-19-4-2-1-3-18(19)24(31)26-16-9-7-14(8-10-16)22-28-20-12-11-17(13-21(20)29-22)27-23(30)15-5-6-15/h1-4,7-13,15H,5-6H2,(H,26,31)(H,27,30)(H,28,29) |

InChI Key |

URTBMZWXWYUQAM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Mechanism of Action of NR2E3 Agonist 1

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The nuclear receptor NR2E3 is a pivotal transcription factor in retinal development, primarily responsible for the differentiation of photoreceptor cells. It achieves this by actively repressing cone-specific genes while promoting the expression of rod-specific genes. This critical role has positioned NR2E3 as a promising therapeutic target for a range of retinal degenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of a synthetic agonist for NR2E3, designated as Agonist 1 (also known as compound 11a), a potent modulator with a 2-phenylbenzimidazole core. This document will explore its molecular interactions, downstream signaling effects, and the experimental methodologies employed to elucidate its function. It will also address the ongoing scientific discussion regarding the direct binding of Agonist 1 to NR2E3, presenting evidence from various experimental approaches.

Introduction to NR2E3

NR2E3, also known as the Photoreceptor-Specific Nuclear Receptor (PNR), is an orphan nuclear receptor predominantly expressed in the retina. Its principal function is to act as a molecular switch during retinal development, ensuring the correct lineage specification of photoreceptor cells. In its unliganded, or apo, state, NR2E3 functions as a transcriptional repressor of cone-specific genes. This repression is mediated through its interaction with corepressors such as NCoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator for Retinoid and Thyroid Hormone Receptors). The crystal structure of the NR2E3 ligand-binding domain (LBD) in its apo form reveals a dimeric, auto-repressed conformation. In this state, the putative ligand-binding pocket is occupied by bulky hydrophobic residues, and the activation-function-2 (AF2) helix is positioned in the canonical cofactor binding site, thereby preventing the recruitment of coactivators.[1][2]

NR2E3 Agonist 1: Discovery and Properties

This compound (compound 11a) was identified through a high-throughput screening (HTS) campaign that utilized a cell-based transactivation assay.[3] This compound belongs to a class of 2-phenylbenzimidazole derivatives and has been reported as a potent agonist of NR2E3.[3][4]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

| Compound | Assay Type | Parameter | Value |

| Agonist 1 (11a) | Beta-Lactamase Reporter Assay | EC50 | < 200 nM |

| Agonist 1 (11a) | Mammalian 2-Hybrid NCOR-release assay | Potency | Improved over lead compounds |

| Agonist 1 (11a) | TR-FRET NR2E3-RetCOR interaction assay | Activity | No direct effect observed |

Mechanism of Action of this compound

The proposed mechanism of action for this compound centers on its ability to modulate the transcriptional activity of NR2E3, transitioning it from a repressor to an activator of target genes. However, the directness of this interaction remains an area of active investigation.

Proposed Direct Agonism and Conformational Change

The initial hypothesis for the mechanism of action of Agonist 1 aligns with the classical model of nuclear receptor activation. In this model, the agonist is thought to bind directly to the ligand-binding pocket (LBP) of the NR2E3 LBD. This binding event is proposed to induce a conformational change, leading to the dissociation of corepressors and the subsequent recruitment of coactivators. The crystal structure of the apo-NR2E3 LBD suggests that a significant conformational rearrangement would be required to accommodate a ligand. A computational model of a putative active conformation of the NR2E3 LBD indicates that an open ligand-binding pocket could indeed be formed, potentially accommodating small molecule agonists.

Downstream Signaling Pathways

Upon activation, NR2E3, in conjunction with other transcription factors such as CRX and NRL, is known to regulate the expression of a suite of genes integral to photoreceptor function. Studies investigating the effects of Agonist 1 in cancer cell lines have shed light on its capacity to modulate key signaling pathways. These studies have demonstrated an upregulation of the p53 and IFNα pathways, alongside a downregulation of the MYC pathway, suggesting that the agonistic activity of this compound can exert significant effects on cellular processes extending beyond retinal development.

Controversy: Direct vs. Indirect Action

Subsequent investigations employing a cell-free time-resolved fluorescence energy transfer (TR-FRET) assay, specifically designed to directly measure the interaction between NR2E3 and the corepressor RetCOR, did not demonstrate a direct effect of Agonist 1 on this interaction. This has given rise to the hypothesis that Agonist 1 may exert its effects indirectly, possibly by modulating an upstream signaling pathway that, in turn, influences NR2E3 activity, or by interacting with an alternative binding site on the receptor.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the study of this compound.

High-Throughput Screening: Beta-Lactamase Reporter Gene Assay

This cell-based assay was pivotal in the initial discovery of the 2-phenylbenzimidazole series of NR2E3 agonists.

-

Principle: The assay employs a reporter gene system where the expression of beta-lactamase is governed by a promoter that is responsive to NR2E3 activity. Agonist-induced activation of NR2E3 leads to the production of beta-lactamase, which can be detected by the cleavage of a FRET-based substrate, resulting in a measurable colorimetric or fluorescent signal.

-

Methodology:

-

Cell Line: A suitable mammalian cell line, such as HEK293, is utilized.

-

Reporter Construct: Cells are transfected with a reporter plasmid containing a GAL4 upstream activation sequence (UAS) that drives the expression of the beta-lactamase gene.

-

Expression Plasmids: Cells are also co-transfected with two expression plasmids: one encoding a fusion protein of the GAL4 DNA-binding domain (DBD) and the NR2E3 ligand-binding domain (LBD), and another encoding a fusion protein of the VP16 activation domain and the corepressor NCoR.

-

Assay Procedure:

-

Transfected cells are plated in 384-well microplates.

-

Compound libraries are dispensed into the wells.

-

Following an incubation period, typically 16-24 hours, the beta-lactamase substrate (e.g., CCF4/AM) is added.

-

The plate is incubated to facilitate substrate cleavage.

-

Fluorescence emission is measured at two wavelengths (e.g., 460 nm and 530 nm) using a plate reader. The ratio of these emissions is calculated to quantify beta-lactamase activity.

-

-

-

Data Analysis: EC50 values are determined by plotting the dose-response curves for the tested compounds.

Biochemical Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

This in vitro assay is designed to directly measure the interaction between NR2E3 and its corepressors.

-

Principle: The assay is based on the FRET between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). In the absence of an agonist, NR2E3 binds to a biotinylated corepressor peptide (e.g., RetCOR), bringing the donor-labeled anti-GST antibody (bound to GST-NR2E3) and the acceptor-labeled streptavidin into close proximity, which generates a high FRET signal. A direct agonist would disrupt this interaction, resulting in a decrease in the FRET signal.

-

Methodology:

-

Reagents:

-

Purified, full-length GST-tagged apo-NR2E3.

-

Biotinylated fragment of the transcriptional corepressor RetCOR.

-

Europium (Eu(K))-labeled anti-GST antibody (donor).

-

XL665-labeled streptavidin (acceptor).

-

-

Assay Procedure:

-

Reagents are added to a low-volume 1536-well microplate in the following sequence: test compound, GST-NR2E3, and a pre-mixed solution of biotinylated RetCOR, Eu(K)-anti-GST antibody, and XL665-streptavidin.

-

The plate is incubated at room temperature.

-

The fluorescence is measured on a TR-FRET-compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

-

-

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio signifies a disruption of the NR2E3-corepressor interaction.

Visualizations

Signaling Pathway of NR2E3 Agonist Action

Caption: Proposed signaling pathway of this compound action.

Experimental Workflow for Agonist Identification

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of small molecule modulators for this crucial nuclear receptor. While its precise mechanism of action, particularly the nature of its interaction with NR2E3, warrants further investigation, the existing data unequivocally demonstrate its potent biological activity. The divergent results from cell-based and biochemical assays underscore the complexity inherent in studying orphan nuclear receptors and emphasize the necessity of employing multiple, orthogonal approaches for robust validation of findings. Future research should prioritize obtaining a co-crystal structure of NR2E3 with an agonist to definitively elucidate the binding mode and the conformational changes that underpin receptor activation. Such studies will be instrumental in the rational design of next-generation NR2E3 modulators with enhanced therapeutic potential for retinal diseases and, potentially, other associated conditions.

References

- 1. The Crystal Structure of the Orphan Nuclear Receptor NR2E3/PNR Ligand Binding Domain Reveals a Dimeric Auto-Repressed Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The crystal structure of the orphan nuclear receptor NR2E3/PNR ligand binding domain reveals a dimeric auto-repressed conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to NR2E3 Agonist 1 (Compound 11a)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NR2E3 agonist 1, also identified as Compound 11a. The document delves into the core biology of its target, the nuclear receptor NR2E3, the initial discovery and characterization of Compound 11a, and subsequent findings that have led to a nuanced understanding of its mechanism of action. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to support further research and development efforts in this area.

Introduction to NR2E3: A Key Regulator of Photoreceptor Fate

The Nuclear Receptor Subfamily 2 Group E Member 3 (NR2E3), also known as the photoreceptor-specific nuclear receptor (PNR), is a critical transcription factor in the development and maintenance of the human retina.[1] It plays a pivotal role in the differentiation of photoreceptor cells, the light-sensing neurons responsible for vision.

NR2E3 is expressed exclusively in rod photoreceptors, which are responsible for vision in low-light conditions.[1] Its primary function is to promote the rod cell fate while actively suppressing the cone cell fate, particularly the S-cone (blue light-sensing) lineage.[1][2] This dual functionality is crucial for establishing the correct ratio and topography of rod and cone photoreceptors in the retina.[3]

Mutations in the NR2E3 gene are associated with a spectrum of inherited retinal diseases, most notably Enhanced S-cone Syndrome (ESCS). ESCS is characterized by an overabundance of S-cones, a lack of functional rods, and progressive retinal degeneration. This pathology underscores the critical role of NR2E3 in repressing the S-cone developmental pathway. Other diseases linked to NR2E3 mutations include Goldmann-Favre syndrome and certain forms of retinitis pigmentosa.

This compound (Compound 11a): Discovery and Characterization

Given the role of NR2E3 in retinal health, the identification of small molecule modulators, such as agonists, has been an area of interest for potential therapeutic interventions in retinal diseases. This compound, also known as Compound 11a, was identified through a high-throughput screening campaign as a potent agonist of NR2E3.

Initial studies reported that Compound 11a exhibited an EC50 value of less than 200 nM in a cell-based transactivation assay. The discovery of this compound was significant as it represented the first potent, small-molecule agonist for this orphan nuclear receptor.

Controversy Regarding the Mechanism of Action

Subsequent research has introduced complexity to the understanding of Compound 11a's mechanism of action. A 2017 study re-evaluating Compound 11a found that while it showed activity in a cell-based mammalian two-hybrid assay, it failed to demonstrate direct binding to the NR2E3 ligand-binding domain in a time-resolved fluorescence energy transfer (TR-FRET) assay. This study suggested that the observed activity of Compound 11a in cell-based assays might be due to non-specific effects rather than direct agonism.

However, a 2023 preprint has renewed interest in Compound 11a, reporting on its pro-apoptotic effects in cancer cells and its synergistic activity with other anti-cancer agents. This research appears to proceed on the basis of Compound 11a acting as an NR2E3 agonist.

This technical guide presents the data from these different perspectives to provide a complete picture of the current understanding of this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with this compound (Compound 11a) and its target.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| This compound (Compound 11a) | Luciferase NCOR release assay | CHO | EC50 | 35 nM | |

| This compound (Compound 11a) | β-lactamase transactivation assay | - | EC50 | < 200 nM |

Table 1: In vitro activity of this compound (Compound 11a).

Experimental Protocols

This section details the methodologies for key experiments cited in the study of NR2E3 and its agonists.

Mammalian Two-Hybrid Assay

This assay is used to investigate the interaction between two proteins, in this case, NR2E3 and a co-repressor protein like NCOR, in a cellular context.

Principle: The assay utilizes two hybrid proteins. The "bait" protein consists of the NR2E3 ligand-binding domain (LBD) fused to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). The "prey" protein is the co-repressor fused to a transcriptional activation domain (AD). If NR2E3 and the co-repressor interact, the DBD and AD are brought into proximity, driving the expression of a reporter gene (e.g., luciferase). An agonist would disrupt this interaction, leading to a decrease in reporter gene expression.

Protocol Outline:

-

Plasmid Construction: Create expression vectors for the GAL4-NR2E3-LBD (bait) and AD-NCOR (prey) fusion proteins.

-

Cell Culture and Transfection: Co-transfect a suitable mammalian cell line (e.g., CHO, HEK293) with the bait and prey plasmids, along with a reporter plasmid containing the luciferase gene under the control of a GAL4-responsive promoter.

-

Compound Treatment: Add Compound 11a at varying concentrations to the transfected cells.

-

Luciferase Assay: After an incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: A dose-dependent decrease in luciferase activity is indicative of agonist activity.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This is a biochemical assay used to measure the direct interaction between two molecules.

Principle: The NR2E3 protein is labeled with a donor fluorophore (e.g., terbium cryptate), and the interacting partner (a co-repressor peptide) is labeled with an acceptor fluorophore (e.g., d2). When the two molecules are in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. A direct agonist would bind to NR2E3, inducing a conformational change that disrupts the interaction with the co-repressor, leading to a decrease in the FRET signal.

Protocol Outline:

-

Protein Expression and Labeling: Express and purify recombinant NR2E3 and the co-repressor peptide. Label them with the appropriate donor and acceptor fluorophores.

-

Assay Setup: In a microplate, combine the labeled proteins in a suitable buffer.

-

Compound Addition: Add Compound 11a at various concentrations.

-

FRET Measurement: After incubation, measure the fluorescence emission at both the donor and acceptor wavelengths using a FRET-compatible plate reader.

-

Data Analysis: Calculate the ratio of acceptor to donor fluorescence. A decrease in this ratio indicates disruption of the protein-protein interaction.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where a specific protein, such as NR2E3, binds.

Principle: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to the DNA they are bound to. The chromatin is then sheared, and an antibody specific to the protein of interest (NR2E3) is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and identified by PCR, qPCR, or sequencing.

Protocol Outline:

-

Cell Cross-linking: Treat retinal cells or tissue with formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-NR2E3 antibody.

-

Immune Complex Capture: Use protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Use PCR with primers for specific target gene promoters or high-throughput sequencing to identify the DNA sequences bound by NR2E3.

Visualizations: Signaling Pathways and Experimental Workflows

NR2E3 Signaling in Photoreceptor Differentiation

Caption: NR2E3 in rod photoreceptor cell fate determination.

Experimental Workflow for Agonist Screening

Caption: Workflow for identification of NR2E3 modulators.

Logical Relationship of NR2E3 Function

Caption: Functional consequences of wild-type vs. mutant NR2E3.

References

NR2E3 Agonist 1: A Disputed Modulator in Photoreceptor Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear receptor subfamily 2 group E member 3 (NR2E3), also known as the photoreceptor-specific nuclear receptor (PNR), is a critical transcription factor in the development and maintenance of retinal photoreceptor cells.[1][2][3] It plays a dual role, activating rod-specific genes while simultaneously repressing cone-specific genes, thereby ensuring the proper differentiation of rod photoreceptors.[1][2] Mutations in NR2E3 are linked to a spectrum of retinal degenerative diseases, including Enhanced S-cone Syndrome (ESCS), Goldmann-Favre syndrome, and some forms of retinitis pigmentosa. This has made NR2E3 an attractive therapeutic target. The identification of small-molecule agonists for NR2E3 has been a key focus of research, with the aim of modulating its activity to preserve photoreceptor function. "NR2E3 agonist 1," also known as Compound 11a, emerged from these efforts as a potent, putative agonist. However, subsequent research has cast doubt on its direct and specific agonistic activity, creating a complex and cautionary tale in drug discovery. This guide provides a comprehensive overview of this compound, from its initial identification to the subsequent conflicting findings, and details the experimental methodologies used in its evaluation.

This compound (Compound 11a): Properties and Initial Identification

This compound, or Compound 11a, is a small molecule with the following properties:

| Property | Value |

| Chemical Name | N-(2-(2-chlorophenyl)-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide |

| CAS Number | 911211-69-3 |

| Molecular Formula | C24H19ClN4O |

| Molecular Weight | 430.89 g/mol |

Source: MedchemExpress, TargetMol

Compound 11a was first identified and described by Wolkenberg et al. in 2006 as a potent agonist of NR2E3. The study reported an EC50 value of less than 200 nM. A subsequent publication from the same research group in 2013 reported an EC50 of 35 nM in a luciferase NCoR release assay in CHO cells.

The Controversy: Is Compound 11a a True NR2E3 Agonist?

Despite the initial promising data, subsequent independent studies have challenged the classification of Compound 11a as a direct and specific NR2E3 agonist. A 2013 study by Collin et al. found that in a cell-free time-resolved fluorescence energy transfer (TR-FRET) assay, Compound 11a did not disrupt the interaction between NR2E3 and its corepressor RetCOR, suggesting it is not a direct agonist. While they were able to reproduce the inhibitory effect on the NR2E3-NCoR interaction in a cell-based mammalian two-hybrid assay, they discovered this effect was non-specific, as the compound also inhibited the interaction of other nuclear receptors with NCoR.

Another study in 2013 by Chen et al. also failed to demonstrate a significant agonistic effect of Compound 11a on NR2E3 in cell-based reporter assays. They found that the compound only showed minimal activation of NR2E3 at concentrations that were already causing cytotoxicity. Their findings suggested that the observed cellular effects were likely independent of NR2E3.

This conflicting evidence highlights the complexities of identifying and validating specific modulators for orphan nuclear receptors and underscores the importance of utilizing multiple, complementary assay systems.

Signaling Pathways in Photoreceptor Development Involving NR2E3

NR2E3 is a key node in the transcriptional network that governs photoreceptor cell fate. It functions downstream of the cone-rod homeobox (CRX) and neural retina leucine zipper (NRL) transcription factors. The proposed mechanism of action for a true NR2E3 agonist would be to enhance its transcriptional activity, leading to a more robust suppression of cone-specific genes and activation of rod-specific genes.

Caption: Proposed role of NR2E3 and its putative agonist in photoreceptor development.

Experimental Protocols

Initial Identification of Compound 11a as an Agonist (Wolkenberg et al., 2006)

Assay Type: Cell-based β-lactamase reporter assay.

Methodology:

-

Cell Line: CHO (Chinese Hamster Ovary) cells.

-

Reporter Construct: A reporter plasmid containing a β-lactamase gene under the control of a promoter with NR2E3 response elements.

-

Expression Plasmids: Plasmids for the expression of NR2E3 and its corepressor NCoR.

-

Procedure:

-

CHO cells were co-transfected with the reporter construct and the expression plasmids.

-

Transfected cells were incubated with varying concentrations of Compound 11a.

-

Agonist binding to NR2E3 was expected to induce a conformational change, leading to the release of the NCoR corepressor and subsequent activation of the β-lactamase reporter gene.

-

β-lactamase activity was measured using a fluorescent substrate.

-

-

Endpoint: Measurement of fluorescence to determine the EC50 of the compound.

Caption: Workflow for the β-lactamase reporter assay used to identify Compound 11a.

Re-evaluation of Compound 11a's Agonist Activity (Collin et al., 2013)

Assay Type: Cell-free Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.

Methodology:

-

Reagents:

-

Purified, GST-tagged full-length apo-NR2E3.

-

Purified, MBP-tagged fragment of the transcriptional corepressor RetCOR.

-

Europium-labeled anti-GST antibody (donor fluorophore).

-

d2-labeled anti-MBP antibody (acceptor fluorophore).

-

-

Procedure:

-

The purified proteins and antibodies were incubated together in a microplate.

-

In the absence of a direct agonist, NR2E3 binds to RetCOR, bringing the donor and acceptor fluorophores in close proximity, resulting in a high FRET signal.

-

Compound 11a was added to the mixture.

-

A direct agonist would disrupt the NR2E3-RetCOR interaction, leading to a decrease in the FRET signal.

-

-

Endpoint: Measurement of the TR-FRET signal to assess the disruption of the protein-protein interaction.

Caption: Workflow for the TR-FRET assay used to re-evaluate Compound 11a.

Quantitative Data Summary

| Study | Assay Type | Cell Line/System | Compound | Key Finding |

| Wolkenberg et al. (2006) | β-lactamase reporter | CHO | Compound 11a | EC50 < 200 nM |

| MedchemExpress (citing Wolkenberg et al.) | Luciferase NCoR release | CHO | Compound 11a | EC50 = 35 nM |

| Collin et al. (2013) | TR-FRET | Cell-free | Compound 11a | No effect on NR2E3-RetCOR interaction |

| Collin et al. (2013) | Mammalian 2-hybrid | - | Compound 11a | Inhibited NR2E3-NCoR interaction, but was non-specific |

| Chen et al. (2013) | Luciferase reporter | - | Compound 11a | No significant agonistic effect; cytotoxic at >150 nM |

Conclusion and Future Directions

The story of this compound (Compound 11a) serves as a critical case study in the field of drug discovery for orphan nuclear receptors. While initially identified as a potent agonist, subsequent, more direct, and specific assays have raised significant doubts about its mechanism of action. For researchers in photoreceptor development and retinal diseases, this underscores the necessity of a multi-pronged approach to agonist validation.

Future efforts to identify true NR2E3 agonists should incorporate a battery of assays, including cell-free interaction assays, cell-based reporter assays with specificity controls against other nuclear receptors, and functional assays in retinal organoids or animal models of NR2E3-related diseases. The development of such specific and potent agonists for NR2E3 remains a promising avenue for the development of novel therapeutics for a range of devastating retinal degenerative diseases.

References

- 1. In Pursuit of Synthetic Modulators for the Orphan Retina-Specific Nuclear Receptor NR2E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo function of the orphan nuclear receptor NR2E3 in establishing photoreceptor identity during mammalian retinal development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

The NR2E3 Signaling Pathway: A Comprehensive Technical Guide for Retinal Cell Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear receptor subfamily 2 group E member 3 (NR2E3) is a photoreceptor-specific orphan nuclear receptor that plays a pivotal role in the intricate process of retinal development and the maintenance of photoreceptor integrity. As a key transcriptional regulator, NR2E3 is instrumental in dictating photoreceptor cell fate, primarily by promoting the differentiation of rod photoreceptors while simultaneously suppressing the cone cell lineage. Dysregulation of the NR2E3 signaling pathway, often due to genetic mutations, leads to a spectrum of debilitating retinal diseases, most notably Enhanced S-Cone Syndrome (ESCS). This technical guide provides an in-depth exploration of the core NR2E3 signaling pathway in retinal cells. It summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the molecular interactions and experimental workflows to serve as a comprehensive resource for researchers and professionals in the field of retinal biology and drug development.

The Core NR2E3 Signaling Pathway in Photoreceptor Differentiation

The determination of photoreceptor cell fate is a tightly regulated process governed by a complex network of transcription factors. Within this network, NR2E3 functions as a critical switch that directs photoreceptor precursors towards a rod identity.[1][2] Its primary role is twofold: to activate the expression of rod-specific genes and to repress the expression of cone-specific genes.[2][3] This dual functionality is essential for establishing the correct ratio and organization of rod and cone photoreceptors in the mature retina.

The expression of NR2E3 is itself regulated by the neural retina leucine zipper protein (NRL), another key transcription factor in rod development.[2] Following its expression in post-mitotic photoreceptor precursors, NR2E3 collaborates with other transcription factors, including the Cone-Rod Homeobox (CRX) protein, to modulate gene expression. This interaction with CRX is crucial for NR2E3's ability to bind to the promoter regions of its target genes and exert its transcriptional control.

In the absence of functional NR2E3, photoreceptor precursors default to an S-cone fate, leading to an overabundance of S-cones and a corresponding lack of functional rods. This cellular imbalance is the hallmark of ESCS and underscores the indispensable role of NR2E3 in normal retinal development.

Below is a diagram illustrating the central role of NR2E3 in the photoreceptor differentiation cascade.

Caption: NR2E3 in photoreceptor fate determination.

Quantitative Data on NR2E3 Function

The functional impact of NR2E3 on photoreceptor gene expression and cell populations has been quantified in various studies, primarily through the analysis of Nr2e3 mutant mouse models (e.g., rd7) and human patients with NR2E3 mutations.

Gene Expression Changes in Nr2e3 Mutant Retina

Quantitative real-time RT-PCR (qRT-PCR) has been employed to measure the changes in the expression levels of key rod and cone-specific genes in the retinas of Nr2e3 mutant mice compared to wild-type controls. These studies consistently demonstrate the dual role of NR2E3 as an activator of rod genes and a repressor of cone genes.

| Gene | Photoreceptor Type | Change in Expression in Nr2e3 Mutant | Fold Change (approx.) | Reference |

| Rhodopsin | Rod | Down-regulated | -1.5 to -2.0 | |

| Pde6a | Rod | Down-regulated | -1.5 | |

| Pde6b | Rod | Down-regulated | -1.5 | |

| S-cone opsin | Cone | Up-regulated | +3.0 to +4.0 | |

| M-cone opsin | Cone | Up-regulated | +2.0 to +3.0 | |

| Arr3 (Cone arrestin) | Cone | Up-regulated | +2.5 |

Photoreceptor Population Changes in NR2E3-deficient Retina

Histological and immunocytochemical analyses of retinas from human patients with ESCS due to NR2E3 mutations have revealed a dramatic shift in the photoreceptor population.

| Photoreceptor Population | Change in NR2E3 Mutant Retina | Quantitative Observation | Reference |

| Total Cones | Increased | ~2-fold increase | |

| S-Cones | Dramatically Increased | Constitute ~92% of total cones | |

| L/M-Cones | Decreased | ||

| Rods | Absent or severely reduced | Not identified in postmortem tissue |

Key Experimental Protocols

The elucidation of the NR2E3 signaling pathway has relied on a variety of sophisticated molecular and cellular biology techniques. This section provides detailed methodologies for some of the key experiments cited.

Chromatin Immunoprecipitation (ChIP) for Identifying NR2E3 Target Genes

ChIP assays are used to identify the direct binding of NR2E3 to the promoter regions of its target genes in retinal cells.

Protocol:

-

Tissue Preparation and Cross-linking:

-

Dissect retinas from wild-type mice at the desired developmental stage (e.g., P2 or P21).

-

Dissociate the retinal tissue and cross-link protein-DNA complexes by incubating with 1% formaldehyde for 20 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Sonciate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific to NR2E3. A non-specific IgG should be used as a negative control.

-

Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA using a DNA purification kit.

-

-

Analysis:

-

Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter regions of putative target genes. An enrichment of a specific promoter sequence in the NR2E3-immunoprecipitated DNA compared to the IgG control indicates direct binding.

-

Caption: Chromatin Immunoprecipitation workflow.

Co-Immunoprecipitation (Co-IP) for NR2E3-CRX Interaction

Co-IP is used to demonstrate the physical interaction between NR2E3 and its partner proteins, such as CRX, within retinal cells.

Protocol:

-

Cell Lysate Preparation:

-

Lyse retinal cells or tissues with a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the lysate with an antibody against the "bait" protein (e.g., anti-CRX antibody) overnight at 4°C. Use a non-specific IgG as a control.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an antibody against the "prey" protein (e.g., anti-NR2E3 antibody).

-

A band corresponding to NR2E3 in the CRX immunoprecipitate (but not in the IgG control) indicates an interaction between the two proteins.

-

Caption: Co-Immunoprecipitation workflow.

Luciferase Reporter Assay for Transcriptional Activity

Luciferase reporter assays are used to quantify the ability of NR2E3 to activate or repress the transcription of its target genes in a controlled cellular context.

Protocol:

-

Plasmid Constructs:

-

Reporter Plasmid: Clone the promoter region of a target gene (e.g., rhodopsin or S-cone opsin promoter) upstream of a luciferase reporter gene (e.g., Firefly luciferase).

-

Expression Plasmids: Clone the coding sequences of NR2E3, CRX, and NRL into expression vectors.

-

Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is used for normalization of transfection efficiency.

-

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T cells) that does not endogenously express the transcription factors of interest.

-

Co-transfect the cells with the reporter plasmid, the expression plasmids (or empty vector controls), and the normalization control plasmid using a suitable transfection reagent.

-

-

Cell Lysis and Luciferase Assay:

-

After 24-48 hours of incubation, lyse the cells.

-

Measure the activity of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.

-

Compare the normalized luciferase activity in cells expressing NR2E3 (and its partners) to that in control cells to determine the effect of NR2E3 on the promoter activity of the target gene. An increase in activity indicates transcriptional activation, while a decrease indicates repression.

-

Caption: Luciferase Reporter Assay workflow.

Conclusion and Future Directions

The NR2E3 signaling pathway is a cornerstone of retinal photoreceptor development. Its role as a dual-function transcriptional regulator, activating rod-specific genes while repressing cone-specific genes, is critical for establishing a healthy and functional retina. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this pathway.

Future research should focus on identifying the endogenous ligand for NR2E3, which remains an orphan nuclear receptor. Uncovering its ligand could open new avenues for therapeutic intervention. Furthermore, a deeper understanding of the protein-protein interaction network surrounding NR2E3 and the downstream signaling cascades it regulates will be crucial for developing targeted therapies for NR2E3-related retinal diseases. The continued use and refinement of the experimental techniques outlined here will be instrumental in advancing our knowledge of this vital signaling pathway and ultimately in developing effective treatments for patients with these debilitating conditions.

References

NR2E3 as a Therapeutic Target for Retinal Degeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nuclear receptor subfamily 2 group E member 3 (NR2E3) is a photoreceptor-specific orphan nuclear hormone receptor essential for the proper development and maintenance of the human retina. Functioning as a dual-role transcription factor, NR2E3 is critical for dictating photoreceptor cell fate, specifically by activating the rod developmental pathway while simultaneously suppressing cone-specific gene expression. Mutations in the NR2E3 gene lead to a spectrum of inherited retinal degenerations (IRDs), most notably Enhanced S-Cone Syndrome (ESCS), characterized by a loss of rod photoreceptors, an overabundance of S-cones (blue-sensitive), and progressive vision loss. This unique role in photoreceptor biology has positioned NR2E3 as a compelling therapeutic target. Strategies are being developed that range from gene-agnostic approaches that modulate NR2E3 expression to confer neuroprotection in various forms of retinitis pigmentosa (RP), to gene augmentation therapies aimed at correcting the underlying genetic defect in NR2E3-associated diseases. This document provides an in-depth overview of NR2E3's function, its role in disease, and the current landscape of therapeutic development targeting this critical retinal transcription factor.

The Role of NR2E3 in Retinal Biology

NR2E3 is a ligand-modulated transcription factor that plays a pivotal role in the complex process of photoreceptor differentiation from common progenitor cells. Its function is two-fold and context-dependent, ensuring the establishment of a healthy, rod-dominant retinal architecture.[1][2]

Photoreceptor Cell Fate Determination

During retinal development, NR2E3 acts as a molecular switch. In concert with other key transcription factors such as NRL (Neural Retina Leucine Zipper) and CRX (Cone-Rod Homeobox), NR2E3 commits post-mitotic photoreceptor precursors to the rod lineage.[1][3] It achieves this through a dual mechanism:

-

Activation of Rod-Specific Genes: NR2E3 works synergistically with NRL and CRX to activate the promoters of essential rod-specific genes, including Rhodopsin (RHO) and the rod transducin β subunit GNB1.[1]

-

Suppression of Cone-Specific Genes: Simultaneously, NR2E3 actively represses the expression of cone-specific genes, such as OPN1SW (S-opsin or blue opsin) and cone transducin subunits (GNAT2, GNB3). In the absence of functional NR2E3, photoreceptor precursors default to an S-cone fate.

Function in the Mature Retina

NR2E3 expression continues in the adult retina, where it transitions to a role in photoreceptor maintenance and survival. In mature photoreceptors, NR2E3 regulates a different set of genes compared to its developmental targets. These include genes critical for phototransduction and others that have been associated with age-related macular degeneration, such as Flt1, Abca1, and Alcam. This ongoing role underscores its importance not just for establishing the retinal architecture but also for preserving its long-term function.

NR2E3-Associated Retinopathies

Mutations in NR2E3 are responsible for a range of autosomal recessive retinal disorders, all sharing a core pathogenic feature: the abnormal development and subsequent degeneration of photoreceptors.

-

Enhanced S-Cone Syndrome (ESCS): The hallmark disease, where patients exhibit an increased number and function of S-cones, night blindness due to a lack of functional rods, and progressive retinal degeneration.

-

Goldmann-Favre Syndrome (GFS): Often considered part of the same spectrum as ESCS, presenting with similar features plus pigmentary retinopathy and retinoschisis.

-

Clumped Pigmentary Retinal Degeneration (CPRD): Characterized by clumps of pigment in the retina and shares a genetic basis with ESCS and GFS.

-

Retinitis Pigmentosa (RP): Some forms of autosomal recessive RP are caused by NR2E3 mutations. A single dominant mutation (p.G56R) has also been linked to RP.

Quantitative Data: Photoreceptor Changes in NR2E3-Mutant Retina

Postmortem analysis of a retina from an ESCS patient homozygous for the common R311Q mutation revealed a dramatic shift in photoreceptor populations compared to a normal retina.

| Photoreceptor Parameter | Normal Human Retina | NR2E3-Mutant (ESCS) Retina | Fold Change |

| Total Cones (per 600μm) | ~54 | ~113 | ~2.1x Increase |

| S-Cones (% of total cones) | ~16% | ~92% | ~5.8x Increase |

| L/M-Cones (% of total cones) | ~84% | ~15% (some co-expressed S-opsin) | ~5.6x Decrease |

| Rods | Present | Absent | Complete Loss |

| Data summarized from studies of postmortem human retinal tissue. |

Therapeutic Strategies Targeting NR2E3

The central role of NR2E3 in both photoreceptor development and disease makes it an attractive target for therapeutic intervention. Current strategies are primarily focused on gene-agnostic neuroprotection and gene augmentation therapy.

Gene-Agnostic Therapy: Reprogramming Rods for Survival

A significant challenge in treating RP is its vast genetic heterogeneity, with mutations in over 150 genes identified. A gene-agnostic approach seeks to provide a treatment applicable to multiple genetic forms of the disease. Research has shown that germline knockout of Nr2e3 in mouse models of RP potently protects rods from degeneration.

The Nr2e3-deficient rods become hybrid, rod-like cells that also express a subset of cone genes. This altered genetic state appears to make them more resistant to the cellular stress caused by various RP-causing mutations (e.g., in Rho or Pde6b). By slowing rod death, this approach also prevents the secondary cone loss that is the ultimate cause of severe vision loss in RP patients. This strategy establishes the principle that suppressing NR2E3 expression could be a broad therapeutic strategy for a range of retinal degenerative disorders.

Gene Augmentation Therapy

For diseases directly caused by NR2E3 mutations, gene augmentation therapy aims to deliver a functional copy of the gene to the retina. This approach has shown significant promise in preclinical models and is now being evaluated in clinical trials.

Preclinical Efficacy: Studies using adeno-associated virus (AAV) vectors to deliver a healthy Nr2e3 gene to the rd7 mouse (which lacks functional Nr2e3) have demonstrated therapeutic benefits.

| Study Parameter | Animal Model | Vector | Delivery Route | Key Outcomes |

| Structural Rescue | rd7 mouse | AAV5-Nr2e3 | Subretinal & Intravitreal | Restoration of normal retinal cell layer structure; reversal of retinal spotting. |

| Photoreceptor Preservation | rd7, rd1, Rho-/-, RhoP23H, rd16 mice | AAV8-Nr2e3 | Subretinal | Increased number of photoreceptor cells; preservation of retinal morphology. |

| Functional Improvement | rd7, rd1, Rho-/-, RhoP23H, rd16 mice | AAV8-Nr2e3 | Subretinal | Improved electroretinogram (ERG) responses. |

| Molecular Reset | rd7, rd1, Rho-/-, RhoP23H, rd16 mice | AAV8-Nr2e3 | Subretinal | Restoration of normal opsin expression; reset of key transcription factor networks. |

Clinical Development (OCU400): This preclinical success has led to the development of OCU400, an AAV-based gene therapy that delivers a functional copy of the NR2E3 gene. It is being investigated in a Phase 1/2 clinical trial for patients with RP associated with NR2E3 and RHO mutations, leveraging the gene-agnostic potential of NR2E3 to reset retinal homeostasis.

| Trial Parameter | Phase 1/2 (NCT05203939) |

| Product | OCU400 (AAV-NR2E3) |

| Indications | Retinitis Pigmentosa (NR2E3 and RHO mutations) |

| Primary Outcome | Safety and Tolerability |

| Key Efficacy Measure | Multi-Luminance Mobility Testing (MLMT) |

| Reported Preliminary Results | - Generally well-tolerated.- 89% of participants showed stabilization or improvement in visual function.- 5 of 7 treated eyes (71.4%) had at least a 1 Lux level improvement in MLMT score at 6-9 months. |

Small Molecule Modulators

Another therapeutic avenue is the development of small molecules that can modulate NR2E3 activity. Since NR2E3 is a nuclear receptor, it is potentially druggable. The goal is to identify ligands that can either enhance or inhibit its function.

-

Reverse Agonists: A reverse agonist could mimic the protective effects seen in Nr2e3 knockout mice by suppressing rod gene expression. A compound named photoregulin-1 (PR1) was identified as a reverse agonist of Nr2e3. In mouse models of RP, PR1 was shown to slow photoreceptor degeneration, providing proof-of-concept for this chemical-based approach.

Experimental Protocols

AAV-Mediated Gene Therapy in Mouse Models

This protocol describes the general workflow for evaluating the efficacy of AAV-Nr2e3 therapy in mouse models of retinal degeneration.

-

Methodology:

-

Vector Packaging: The mouse Nr2e3 coding sequence is cloned into an AAV plasmid construct designed for optimal expression. The construct is packaged into a specific AAV serotype (e.g., AAV5 or AAV8). Viral particles are purified and titered to determine the concentration of vector genomes (vg) or genome copies (gc) per milliliter.

-

Animal Injection: Retinal degeneration model mice (e.g., rd7) are anesthetized at a specific age (e.g., postnatal day 30 [P30] or P90). A small volume (e.g., 0.5-1.0 µL) of the AAV vector solution (e.g., 1x10⁹ gc) is injected into the subretinal space or vitreous cavity of one eye, with the contralateral eye often serving as a control.

-

Post-Injection Monitoring: Animals are monitored for a set period (e.g., 1-4 months).

-

Functional Analysis (Electroretinography - ERG): Mice are dark-adapted, and electrodes are placed on the cornea. Light flashes of varying intensity and wavelength are used to elicit and record electrical responses from the retina (a-wave from photoreceptors, b-wave from bipolar cells), allowing for quantitative assessment of rod and cone function.

-

Structural Analysis (Optical Coherence Tomography - OCT & Histology): In-vivo imaging with OCT is performed to visualize and measure the thickness of retinal layers, particularly the outer nuclear layer (ONL) where photoreceptor cell bodies reside. After euthanasia, eyes are enucleated, fixed, and sectioned for histological staining (e.g., hematoxylin and eosin) to examine cellular morphology and count ONL cell rows.

-

Immunohistochemistry (IHC): Retinal sections are incubated with primary antibodies against specific proteins (e.g., rhodopsin for rods, S-opsin for S-cones, M-opsin for M-cones) followed by fluorescently labeled secondary antibodies. This allows for the visualization and quantification of specific photoreceptor populations.

-

Screening for Small Molecule Modulators

This protocol outlines a high-throughput screening (HTS) method to identify small molecules that modulate NR2E3 activity.

-

Methodology:

-

Assay Principle (Time-Resolved Fluorescence Energy Transfer - TR-FRET): This cell-free assay is based on the agonist-sensitive interaction between NR2E3 and a transcriptional corepressor, such as RetCOR. A small molecule that binds to NR2E3 and acts as an agonist or reverse agonist will disrupt this interaction, leading to a change in the FRET signal.

-

Reagent Preparation: Functionally active NR2E3 protein (e.g., GST-tagged) and a fragment of its corepressor RetCOR (e.g., MBP-tagged) are expressed and purified.

-

High-Throughput Screening (HTS): The assay is miniaturized for a high-density format (e.g., 1,536-well plates). The purified proteins are dispensed into the wells along with compounds from a large chemical library. The TR-FRET signal is read by a plate reader. Compounds that cause a significant change in the signal are identified as primary "hits."

-

Counterscreening: Hits are tested in an unrelated TR-FRET assay (e.g., measuring the interaction of a different nuclear receptor like PPARγ with its corepressor) to eliminate promiscuous compounds that non-specifically disrupt protein-protein interactions.

-

Hit Validation: Confirmed, specific hits are further characterized in secondary assays. This includes generating dose-response curves to determine potency (EC₅₀/IC₅₀) and testing their effects on rod and cone gene expression in primary retinal cell cultures or retinal organoids.

-

Conclusion and Future Directions

NR2E3 stands out as a high-value therapeutic target for a range of retinal degenerations. Its foundational role in photoreceptor specification provides a unique opportunity for intervention. Gene augmentation therapy for NR2E3-linked retinopathies is already demonstrating clinical promise, offering hope for patients with these specific conditions. Perhaps more broadly, the discovery that modulating NR2E3 can confer neuroprotection in diverse models of retinitis pigmentosa opens the door to gene-agnostic treatments that could benefit a much larger patient population.

Future research will focus on:

-

Optimizing Delivery: Enhancing the efficiency and safety of AAV vectors for retinal gene therapy.

-

Elucidating Protective Mechanisms: Pinpointing the specific downstream cone genes expressed in Nr2e3-deficient rods that are responsible for the neuroprotective effect.

-

Developing Potent Small Molecules: Discovering and refining specific, potent, and safe small molecule modulators of NR2E3 that can be delivered via less invasive means than subretinal injection.

-

Expanding Clinical Trials: Broadening the scope of clinical trials to include more genetic subtypes of RP and other retinal diseases where NR2E3 modulation may be beneficial.

The continued investigation of NR2E3 holds the potential to transform the treatment landscape for inherited retinal diseases, moving from managing symptoms to directly intervening in the underlying pathology to preserve and restore vision.

References

An In-depth Technical Guide to the Discovery and Synthesis of NR2E3 Agonist 1

This guide provides a comprehensive overview of the discovery and synthesis of NR2E3 agonist 1, a small molecule agonist of the photoreceptor-specific nuclear receptor (NR2E3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting NR2E3 for conditions such as retinitis pigmentosa and age-related macular degeneration.[1][2]

Introduction to NR2E3

The Nuclear Receptor subfamily 2 group E member 3 (NR2E3), also known as photoreceptor-specific nuclear receptor (PNR), is a crucial transcription factor in the development and function of retinal photoreceptor cells.[3][4][5] NR2E3 plays a vital role in the cell fate determination of rod and cone photoreceptors, primarily by repressing cone-specific gene expression and activating rod-specific genes in concert with other transcription factors like NRL. Mutations in the NR2E3 gene are associated with a spectrum of inherited retinal diseases, including Enhanced S-cone Syndrome (ESCS), Goldmann-Favre syndrome, and certain forms of retinitis pigmentosa. The development of small molecule agonists for NR2E3 is therefore a promising therapeutic strategy for these conditions.

Discovery of this compound

This compound (also referred to as compound 11a) was identified through a high-throughput screening (HTS) campaign aimed at discovering small molecule modulators of NR2E3. The screening process and subsequent optimization are outlined below.

A live-cell, transcription-based β-lactamase reporter assay was employed for the initial HTS of a chemical library. This assay is designed to identify compounds that can activate the transcriptional activity of a GAL4-NR2E3 ligand-binding domain (LBD) chimera.

The initial screening identified a lead compound series. Structure-activity relationship (SAR) studies were then conducted to optimize the potency of these initial hits. This optimization process led to the identification of compound 11a, which demonstrated significantly improved activity.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound (11a) and related compounds as reported in the primary literature.

Table 1: In Vitro Activity of this compound and Analogs

| Compound | R' Group | EC50 (nM) - NR2E3 β-lactamase assay |

| 11a | Cyclopropyl | < 200 |

| 11b | Isopropyl | > 25,000 |

| 11c | Cyclobutyl | 7,200 |

| 11d | Cyclopentyl | 4,100 |

| 11e | t-Butyl | 4,200 |

Table 2: Effect of Substitution on the Cyclopropyl Moiety

| Compound | Substitution on Cyclopropane | EC50 (nM) - NR2E3 β-lactamase assay |

| 11a | None | < 200 |

| 11f | 1-Fluoro | > 25,000 |

| 11g | 2,2-Difluoro | > 25,000 |

| 11j | 1-Phenyl | > 25,000 (toxic) |

Experimental Protocols

The synthesis of this compound is a multi-step process. A generalized synthetic scheme is provided below, based on the published literature.

Scheme 1: Synthesis of this compound

Step 1: Amide Formation 2-Chlorobenzoyl chloride is reacted with a suitable amino-nitrobenzene precursor in dichloromethane to form the corresponding amide.

Step 2: Nitro Reduction The nitro group of the resulting amide is reduced to an amine using a reducing agent such as tin(II) chloride (SnCl2) or sodium sulfide (Na2S).

Step 3: Imidazole Ring Formation The diamine product from the previous step is condensed with a polymeric 4-aminobenzaldehyde in refluxing pyridine to form the benzimidazole core.

Step 4: Final Amide Coupling The resulting benzimidazole intermediate is coupled with cyclopropanecarbonyl chloride to yield the final product, this compound (compound 11a).

This cell-based assay was used to determine the agonist activity of the synthesized compounds.

-

Cell Line: A suitable host cell line is co-transfected with two plasmids:

-

An expression vector for a chimeric protein consisting of the GAL4 DNA-binding domain fused to the ligand-binding domain of NR2E3.

-

A reporter plasmid containing a β-lactamase gene under the control of a GAL4 upstream activating sequence (UAS).

-

-

Assay Principle: In the presence of an NR2E3 agonist, the GAL4-NR2E3 chimera binds to the UAS and activates the transcription of the β-lactamase reporter gene.

-

Detection: The expression of β-lactamase is detected using a FRET-based substrate that emits a fluorescent signal upon cleavage by the enzyme. The ratio of emission intensities is measured to quantify agonist activity.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curves of the tested compounds.

Signaling Pathway and Experimental Workflow

NR2E3 functions as a ligand-activated transcription factor. Upon binding to an agonist, it is thought to undergo a conformational change that leads to the dissociation of corepressors and recruitment of coactivators, ultimately modulating the expression of target genes involved in photoreceptor development and maintenance.

Caption: Proposed signaling pathway of NR2E3 activation by an agonist.

The discovery of this compound followed a systematic workflow, from initial screening to lead optimization and characterization.

Caption: Workflow for the discovery and optimization of NR2E3 agonists.

References

An In-depth Technical Guide to NR2E3 Gene Regulation in Photoreceptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Receptor subfamily 2 group E member 3 (NR2E3) is a photoreceptor-specific orphan nuclear receptor that plays a pivotal role in the intricate process of retinal development and the maintenance of photoreceptor integrity. Functioning as a dual-role transcription factor, NR2E3 is essential for the proper differentiation of rod and cone photoreceptors, the light-sensing cells crucial for vision. Its regulatory function is highlighted by its ability to activate rod-specific gene expression while simultaneously repressing cone-specific gene expression.[1][2][3][4] Mutations in the NR2E3 gene are linked to a spectrum of inherited retinal diseases, most notably Enhanced S-Cone Syndrome (ESCS), Goldmann-Favre Syndrome (GFS), and some forms of retinitis pigmentosa.[5] These conditions are often characterized by an overabundance of short-wavelength sensitive (S)-cones, a significant reduction or absence of rod function, and progressive retinal degeneration. This guide provides a comprehensive technical overview of the molecular mechanisms governing NR2E3 gene regulation in photoreceptors, detailing key experimental methodologies and presenting quantitative data to facilitate a deeper understanding for research and therapeutic development.

NR2E3 Function in Photoreceptor Fate Determination

The development of the mammalian retina involves the precise orchestration of gene expression to generate a diverse array of neuronal cell types from a common pool of progenitor cells. In the case of photoreceptors, a critical cell fate decision is made between becoming a rod or a cone. NR2E3 is a key player in this process, acting downstream of the neural retina leucine zipper (NRL) transcription factor.

NR2E3's primary role is to promote rod differentiation while suppressing the cone developmental program. This is achieved through a dual-action mechanism:

-

Activation of Rod-Specific Genes: NR2E3 works in concert with other crucial transcription factors, including Cone-Rod Homeobox (CRX) and NRL, to synergistically activate the promoters of rod-specific genes, such as rhodopsin (Rho). This multi-protein complex is essential for the terminal differentiation and functional maturation of rod photoreceptors.

-

Repression of Cone-Specific Genes: In post-mitotic photoreceptor precursors, NR2E3 actively represses the expression of cone-specific genes, particularly those associated with S-cones like S-cone opsin (Opn1sw). This repressive function is critical for preventing the default S-cone fate and ensuring the proper allocation of photoreceptor subtypes.

The absence of functional NR2E3, as seen in the rd7 mouse model, leads to an increase in the number of S-cones, often at the expense of rods. These photoreceptors in Nr2e3-deficient retinas can exhibit a "hybrid" identity, co-expressing both rod and cone-specific genes.

The NR2E3 Transcriptional Regulatory Network

NR2E3 does not act in isolation but is part of a complex and tightly regulated transcriptional network. Its interaction with other key transcription factors is fundamental to its function.

Key Interacting Partners:

-

CRX (Cone-Rod Homeobox): NR2E3 physically interacts with CRX, and this interaction is crucial for both the activation of rod-specific genes and the repression of cone-specific genes. Chromatin immunoprecipitation (ChIP) assays have demonstrated that NR2E3 and CRX co-occupy the promoter regions of several photoreceptor-specific genes.

-

NRL (Neural Retina Leucine Zipper): As a master regulator of rod development, NRL is upstream of NR2E3. NRL, CRX, and NR2E3 form a powerful transcriptional complex that drives the expression of the rod phototransduction cascade.

-

NR1D1 (Nuclear Receptor Subfamily 1 Group D Member 1): Also known as Rev-erb-alpha, NR1D1 is another nuclear receptor that interacts with NR2E3. Together with NRL and CRX, they form a multi-protein complex that can be co-immunoprecipitated from bovine retinal nuclear extracts and synergistically activates the rhodopsin promoter.

The intricate interplay between these factors ensures the high fidelity of photoreceptor cell fate determination and the maintenance of their specific identities throughout life.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on NR2E3 function and the effects of its mutation.

Table 1: Effects of NR2E3 Mutation on Photoreceptor Cell Counts in Human Retina

| Condition | Total Cones (per 600 µm) | L/M Cones (per 600 µm) | S Cones (per 600 µm) | Reference |

| Normal Retina | 54.1 | 45.3 (83.7%) | 8.8 (16.3%) | |

| NR2E3 Mutant Retina (R311Q) | 113.3 (approx. 2-fold increase) | 16.7 (14.7%) | 103.7 (91.5%) |

Table 2: Impact of AAV-mediated Nr2e3 Gene Therapy on Retinal Structure and Function in rd7 Mice

| Treatment Group | Outer Nuclear Layer (ONL) Thickness | Scotopic a-wave Amplitude | Scotopic b-wave Amplitude | Reference |

| Untreated rd7 | Significant reduction over time | Severely reduced | Severely reduced | |

| AAV5-hNR2E3 (Low Dose) | Significantly preserved | Significantly improved | Significantly improved | |

| AAV5-hNR2E3 (Mid Dose) | Significantly preserved | Significantly improved | Significantly improved | |

| AAV5-hNR2E3 (High Dose) | Significantly preserved | Significantly improved | Significantly improved |

Table 3: Transcriptional Regulation by NR2E3 in Luciferase Reporter Assays

| Promoter Construct | Transcription Factors | Fold Activation (relative to control) | Reference |

| Rhodopsin Promoter | NR2E3 + NR1D1 | ~3-fold | |

| Rhodopsin Promoter | CRX + NRL | ~70-fold | |

| Rhodopsin Promoter | CRX + NRL + NR2E3 | ~175-fold | |

| S-cone Opsin Promoter | CRX | Activation | |

| S-cone Opsin Promoter | CRX + NR2E3 | Repression |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate NR2E3 gene regulation.

Chromatin Immunoprecipitation (ChIP) Assay in Mouse Retina

This protocol is adapted from methodologies used to demonstrate the in vivo binding of NR2E3 and its co-factors to target gene promoters in the mouse retina.

-

Tissue Preparation:

-

Dissect retinas from P21 C57BL/6J mice (8-10 eyes per ChIP).

-

Immediately place retinas in ice-cold PBS with a protease inhibitor cocktail.

-

Dissociate and cross-link the tissue by incubating in 1% formaldehyde for 20 minutes at room temperature on a rotating platform.

-

Quench the cross-linking reaction with 0.125 M glycine for 5 minutes.

-

Wash the retinas twice with ice-cold PBS containing protease inhibitors.

-

-

Cell Lysis and Sonication:

-

Lyse the retinal tissue on ice.

-

Sonicate the lysate to shear chromatin into fragments of approximately 400-600 bp. Optimization of sonication parameters (power, pulse duration, number of cycles) is critical.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with a salmon sperm DNA/protein A-agarose slurry.

-

Incubate the pre-cleared lysate overnight at 4°C with rotation using a specific anti-NR2E3 antibody (approximately 1 µg). A goat IgG antibody should be used as a negative control.

-

Capture the antibody-chromatin complexes by adding the salmon sperm DNA/protein A-agarose slurry.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads using an elution buffer (1% SDS, 0.1 M NaHCO3).

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating the eluted samples with 200 mM NaCl at 65°C for 5 hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a standard phenol-chloroform extraction and ethanol precipitation or a commercial DNA purification kit.

-

-

Analysis:

-

The purified DNA can be analyzed by quantitative real-time PCR (qPCR) using primers specific for the promoter regions of putative NR2E3 target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

-

Luciferase Reporter Assay for Transcriptional Activity

This protocol is based on studies that have elucidated the synergistic and repressive activities of NR2E3 on rod and cone gene promoters.

-

Plasmid Constructs:

-

Reporter Plasmid: Clone the promoter region of the gene of interest (e.g., bovine rhodopsin promoter -130 to +72) upstream of a firefly luciferase gene in a suitable vector (e.g., pGL3-basic).

-

Expression Plasmids: Clone the full-length cDNAs of human NR2E3, CRX, NRL, and NR1D1 into a mammalian expression vector (e.g., pcDNA4 His/Max C).

-

Control Plasmid: A plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) is co-transfected to normalize for transfection efficiency.

-

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM/F-12 medium supplemented with 10% charcoal-treated fetal bovine serum.

-

Co-transfect the cells with the reporter plasmid (500 ng), the expression plasmid(s) (50 ng each), and the Renilla control plasmid (10 ng) using a suitable transfection reagent (e.g., FuGENE 6).

-

-

Luciferase Assay:

-

Approximately 44-48 hours post-transfection, lyse the cells.

-

Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as fold activation relative to a control transfection (e.g., with an empty expression vector).

-

Adeno-Associated Virus (AAV)-Mediated Gene Therapy in the rd7 Mouse Model

This protocol outlines the general procedure for AAV-mediated gene replacement therapy in the rd7 mouse model of NR2E3-associated retinal degeneration.

-

AAV Vector Production:

-

Construct an AAV vector containing the human NR2E3 cDNA under the control of a suitable promoter (e.g., a ubiquitous smCBA promoter or a photoreceptor-specific promoter).

-

Package the construct into an AAV capsid with high tropism for photoreceptors (e.g., AAV5 or AAV8).

-

Purify and titer the viral particles.

-

-

Animal Model:

-

Use rd7 mice, which have a spontaneous mutation in the Nr2e3 gene.

-

-

Subretinal Injection:

-

Anesthetize the mice (e.g., P30 or P90).

-

Perform a subretinal injection of the AAV-NR2E3 vector (e.g., 1x10^9 gc in 0.5 µl) into one eye. The contralateral eye can be injected with a control vector (e.g., expressing GFP) or left untreated.

-

-

Post-injection Analysis:

-

At various time points post-injection (e.g., 1, 3, and 6 months), evaluate the retinal structure and function.

-

In vivo Imaging: Perform fundus photography and optical coherence tomography (OCT) to assess the retinal morphology and the presence of retinal spots and rosettes characteristic of the rd7 phenotype.

-

Electroretinography (ERG): Conduct scotopic (rod-mediated) and photopic (cone-mediated) ERG recordings to assess photoreceptor function.

-

Histology and Immunohistochemistry: Euthanize the animals, enucleate the eyes, and prepare retinal cryosections. Perform hematoxylin and eosin (H&E) staining to examine the retinal layers. Use immunohistochemistry with antibodies against specific photoreceptor markers (e.g., rhodopsin, S-opsin, M-opsin) to evaluate the photoreceptor populations and protein localization.

-

Visualizations

The following diagrams illustrate key pathways and workflows in NR2E3 research.

Caption: NR2E3 signaling pathway in photoreceptor differentiation.

Caption: Chromatin Immunoprecipitation Sequencing (ChIP-Seq) workflow.

Caption: Luciferase reporter assay workflow for transcription factor activity.

Conclusion and Future Directions

NR2E3 is a critical transcription factor that governs the developmental fate and long-term health of photoreceptor cells. Its dual function as an activator of rod-specific genes and a repressor of cone-specific genes places it at the heart of a complex regulatory network essential for normal vision. The study of NR2E3 has not only illuminated fundamental principles of retinal development but has also provided a direct link to human retinal diseases.

The development of animal models, such as the rd7 mouse, has been instrumental in dissecting the in vivo consequences of NR2E3 dysfunction and has served as a valuable platform for testing therapeutic strategies. Gene replacement therapy using AAV vectors has shown considerable promise in preclinical studies, demonstrating the potential to rescue the retinal phenotype and preserve vision in models of NR2E3-related diseases.

Future research will likely focus on further refining our understanding of the NR2E3 regulatory network, including the identification of novel interacting partners and downstream target genes. A deeper understanding of the structural basis of NR2E3's interactions with other proteins and DNA will be crucial for the rational design of small molecule modulators. Moreover, the long-term efficacy and safety of gene therapies targeting NR2E3 need to be thoroughly evaluated in preparation for clinical translation. The continued investigation of NR2E3 holds the key to developing effective treatments for a range of debilitating inherited retinal degenerations.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pnas.org [pnas.org]

- 3. The photoreceptor-specific nuclear receptor Nr2e3 interacts with Crx and exerts opposing effects on the transcription of rod versus cone genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Nr2e3 is a genetic modifier that rescues retinal degeneration and promotes homeostasis in multiple models of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]

NR2E3 Agonist 1: A Technical Guide to its Anti-Tumor Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the anti-tumor properties of NR2E3 agonist 1, a small molecule also identified as compound 11a. The orphan nuclear receptor NR2E3 has emerged as a potential therapeutic target in oncology, and its agonist, compound 11a, has demonstrated promising anti-cancer activities. This document consolidates the current understanding of this compound, detailing its mechanism of action, summarizing key quantitative data, providing representative experimental protocols, and visualizing the complex biological pathways and workflows involved. The primary focus is on its role in inducing cancer cell apoptosis through the modulation of critical signaling pathways, including p53, IFNα, and MYC.

Introduction

The orphan nuclear receptor, Nuclear Receptor Subfamily 2 Group E Member 3 (NR2E3), is a transcription factor with a well-established role in retinal development. Recent research has unveiled its broader physiological functions, including a significant role in cancer biology. Expressed in various tissues beyond the retina, NR2E3 has been shown to possess tumor-suppressive functions. The activation of NR2E3 is therefore being explored as a novel therapeutic strategy for various malignancies.

This compound (compound 11a) is a small molecule with a 2-phenylbenzimidazole core that has been identified as a potent agonist of NR2E3.[1] This guide delves into the anti-tumor characteristics of this compound, with a particular focus on its effects on cervical cancer and multiple myeloma.

Chemical Properties of this compound (Compound 11a)

| Property | Value |

| Molecular Formula | C24H19ClN4O |

| Molecular Weight | 430.89 g/mol |

| Synonyms | Compound 11a |

| Potency (EC50) | < 200 nM for NR2E3 |

Anti-Tumor Properties and Mechanism of Action

This compound exhibits its anti-tumor effects primarily through the activation of the NR2E3 receptor, which in turn modulates several key signaling pathways implicated in cancer cell survival and proliferation.

Activation of the p53 Pathway

A central mechanism of action for this compound is the potentiation of the p53 tumor suppressor pathway. Upon activation by its agonist, NR2E3 enhances the interaction of p53 with its DNA consensus sequences.[2] This leads to the upregulation of p53's transcriptional activity and an increase in the expression of its downstream target genes, which are involved in cell cycle arrest and apoptosis, such as p21, PUMA, DDIT3, and ATF3.[3] This activation of the p53 pathway is a key driver of the apoptotic response observed in cancer cells treated with this compound.

Modulation of IFNα and MYC Pathways

In addition to its effects on p53, NR2E3 activation by agonist 1 also leads to the upregulation of the Interferon-alpha (IFNα) pathway and the downregulation of the MYC oncogenic pathway.[2] The enhancement of IFNα signaling can contribute to anti-proliferative and pro-apoptotic effects, while the repression of MYC, a critical driver of cell proliferation, further inhibits tumor growth.

Synergy with HDAC Inhibitors

A significant finding is the synergistic anti-tumor effect observed when this compound is combined with the Histone Deacetylase (HDAC) inhibitor, Romidepsin.[2] This synergy is multifaceted and involves:

-

Sum-up Mode: Both compounds individually activate the p53 pathway, and their combination leads to a stronger activation.

-

Antagonism Mode: Romidepsin counteracts the activation of the Kras pathway that can be induced by this compound.

-

De Novo Mode: The combination of the two drugs, but not each drug alone, effectively represses the MYC pathway.

Furthermore, this compound down-regulates the transcription of the multidrug resistance protein ABCB1, which can be upregulated by Romidepsin, thus potentially overcoming drug resistance.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on this compound.

| Cell Line | p53 Status | Parameter | Value | Reference |

| HCT116 | p53+/+ | Sensitivity to 11a | 100-fold more sensitive than p53-/- | |

| HCT116 | p53-/- | Sensitivity to 11a | - | |

| HeLa (Cervical Cancer) | Wild-Type | Synergy with Romidepsin | Demonstrated | |

| MM1S (Multiple Myeloma) | Wild-Type | Synergy with Romidepsin | Demonstrated | |